Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 838886-84-3
VCID: VC5770906
InChI: InChI=1S/C17H20ClN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-6-4-3-5-12(13)18/h3-6,14H,2,7-11H2,1H3
SMILES: CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3Cl
Molecular Formula: C17H20ClN3O4
Molecular Weight: 365.81

Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

CAS No.: 838886-84-3

Cat. No.: VC5770906

Molecular Formula: C17H20ClN3O4

Molecular Weight: 365.81

* For research use only. Not for human or veterinary use.

Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate - 838886-84-3

Specification

CAS No. 838886-84-3
Molecular Formula C17H20ClN3O4
Molecular Weight 365.81
IUPAC Name ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C17H20ClN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-6-4-3-5-12(13)18/h3-6,14H,2,7-11H2,1H3
Standard InChI Key IJWAFJHIBSQSOL-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate belongs to the class of N-substituted pyrrolidine-piperazine hybrids. Its molecular formula, C₁₇H₂₀ClN₃O₄, corresponds to a molecular weight of 365.81 g/mol. The compound’s IUPAC name systematically describes its structure:

  • A piperazine ring substituted at the 4-position with a dioxopyrrolidin-3-yl group.

  • The dioxopyrrolidine moiety (2,5-dioxopyrrolidin-3-yl) is further substituted at the 1-position with a 2-chlorophenyl group.

  • An ethyl carboxylate functional group esterifies the piperazine’s nitrogen.

Table 1: Key Molecular Descriptors

PropertyValue/Descriptor
CAS No.838886-84-3
Molecular FormulaC₁₇H₂₀ClN₃O₄
Molecular Weight365.81 g/mol
SMILES NotationCCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3Cl
InChI KeyIJWAFJHIBSQSOL-UHFFFAOYSA-N
Topological Polar Surface96.766 Ų
Hydrogen Bond Acceptors12

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate likely employs a convergent strategy, as inferred from related compounds:

  • Dioxopyrrolidine Core Formation: Cyclization of a γ-aminobutyric acid (GABA) derivative or Michael addition to form the 2,5-dioxopyrrolidine ring.

  • Chlorophenyl Introduction: N-alkylation or Ullmann coupling to attach the 2-chlorophenyl group to the pyrrolidine nitrogen.

  • Piperazine Coupling: Nucleophilic substitution or reductive amination to link the pyrrolidine to the piperazine ring.

  • Esterification: Reaction with ethyl chloroformate to install the carboxylate group.

Exemplary Synthetic Route

A plausible multi-step synthesis involves:

  • Step 1: Synthesis of 1-(2-chlorophenyl)pyrrolidine-2,5-dione via cyclization of N-(2-chlorophenyl)succinamic acid under acidic conditions.

  • Step 2: Functionalization at the pyrrolidine 3-position by deprotonation and alkylation with a piperazine derivative.

  • Step 3: Esterification of the piperazine’s secondary amine using ethyl chloroformate in the presence of a base like triethylamine.

Critical Parameters:

  • Temperature Control: Maintaining ≤0°C during esterification minimizes side reactions.

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields high-purity product.

CompoundSubstituent (X)Reported Activity
X = Br (CAS 331759-83-2)4-BromophenylAntimicrobial (MIC: 8 µg/mL)
X = Cl (CAS 838886-84-3)2-ChlorophenylNot yet reported
X = OCHF₂ (CAS 857494-07-6)DifluoromethoxyAnti-inflammatory (IC₅₀: 12 µM)

The 2-chlorophenyl variant’s ortho-substitution may sterically hinder receptor binding compared to para-substituted analogs, potentially altering selectivity.

Research Applications and Future Directions

Medicinal Chemistry Opportunities

  • Central Nervous System (CNS) Agents: Structural similarity to atypical antipsychotics like aripiprazole warrants evaluation for dopamine receptor affinity.

  • Antimicrobial Development: Bromophenyl analogs show moderate activity against Gram-positive bacteria, suggesting chlorine’s electronegativity could enhance target binding.

Synthetic Challenges

  • Regioselectivity: Achieving mono-substitution at the pyrrolidine 3-position requires careful optimization of reaction stoichiometry.

  • Stereochemistry Control: The compound’s achirality (as per SMILES data) simplifies synthesis but limits exploration of enantiomer-specific effects.

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